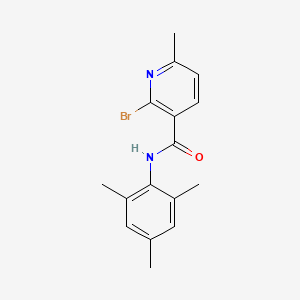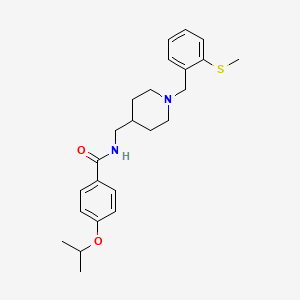
4-isopropoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide is a compound that has been extensively studied in scientific research. This compound is of interest due to its potential use in the treatment of various diseases and disorders. The purpose of
Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling
The compound can be utilized in the Suzuki–Miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance, making it suitable for creating complex organic molecules. The compound could serve as a precursor or intermediate in the synthesis of various boron reagents tailored for specific coupling conditions .
Catalytic Protodeboronation
Another potential application is in the catalytic protodeboronation of pinacol boronic esters. This process is valuable for the formal anti-Markovnikov hydromethylation of alkenes. The compound could be involved in the development of new methodologies for the protodeboronation of alkyl boronic esters, expanding the toolbox for organic synthesis .
Antitumor Agents
The benzamide moiety of the compound suggests its potential use in the synthesis of novel antitumor agents . Benzamide derivatives have been explored for their antitumor properties, and the compound could be a key intermediate in the creation of new molecules with improved efficacy and selectivity against various cancer cells .
Benzylic Position Reactions
Reactions at the benzylic position are crucial in organic chemistry, and the compound’s structure indicates its suitability for such transformations. It could be used in the study of resonance stabilization and the development of new reactions for the functionalization of the benzylic position .
New Psychoactive Substances
The structural similarity to known psychoactive substances implies that the compound could be investigated for its properties as a new psychoactive substance . Research in this area could lead to the discovery of compounds with significant pharmacological effects, which could be beneficial or harmful .
Tyrosine Kinase Inhibition
Given the importance of kinase inhibition in therapeutic agents, particularly in the treatment of leukemia, the compound could be explored for its ability to inhibit tyrosine kinases . Its structure may allow it to bind to kinase domains, potentially leading to the development of new medications .
Antimicrobial Activity
The compound’s molecular framework suggests potential for antimicrobial activity . It could be synthesized and characterized for its efficacy against various bacterial and fungal pathogens, contributing to the search for new antimicrobial agents .
Propriétés
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2S/c1-18(2)28-22-10-8-20(9-11-22)24(27)25-16-19-12-14-26(15-13-19)17-21-6-4-5-7-23(21)29-3/h4-11,18-19H,12-17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIAVSSJQYJHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2749340.png)
![2-({1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2749341.png)
![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749343.png)
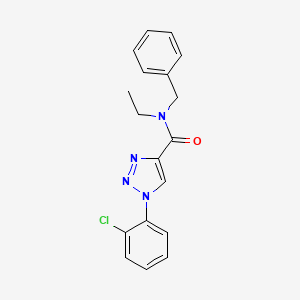

![5-[3-Fluoro-4-[[6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl]oxy]phenyl]-2-(4-fluorophenylamino)-3-methylpyrimidin-4(3H)-one](/img/structure/B2749348.png)
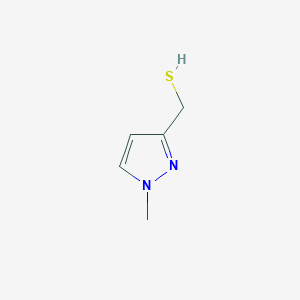
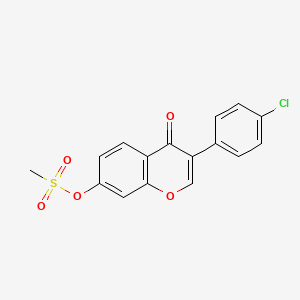
![(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride](/img/structure/B2749351.png)
![2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2749352.png)
![3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2749353.png)
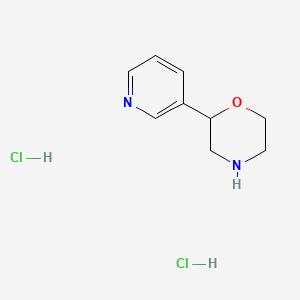
![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2749361.png)
